molecular formula C13H27N B2915435 (2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine CAS No. 2248199-23-5

(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine

Cat. No.: B2915435
CAS No.: 2248199-23-5
M. Wt: 197.366
InChI Key: QVNGRFVDJLANML-VOMCLLRMSA-N
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Description

(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine is an organic compound characterized by the presence of a cyclohexyl ring substituted with a tert-butyl group and an amine group attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple hydrocarbons.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, using tert-butyl halides and suitable catalysts.

    Attachment of the Propan-1-amine Chain: The propan-1-amine chain is attached through amination reactions, where an amine group is introduced to the cyclohexyl ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: Formation of nitriles and oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

    (2S)-2-(4-Methylcyclohexyl)propan-1-amine: Similar structure but with a methyl group instead of a tert-butyl group.

    (2S)-2-(4-Ethylcyclohexyl)propan-1-amine: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness: The presence of the tert-butyl group in (2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

(2S)-2-(4-tert-butylcyclohexyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNGRFVDJLANML-VOMCLLRMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC(CC1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCC(CC1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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